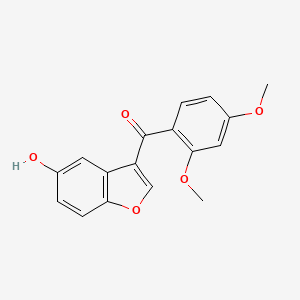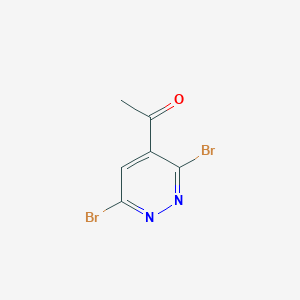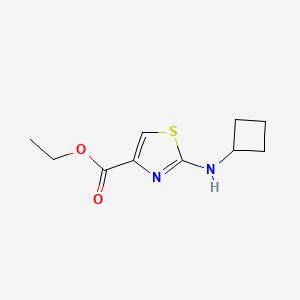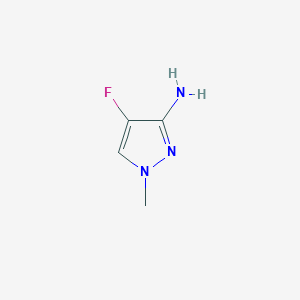
(S)-Morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the 3-position with a nitrile group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (S)-Morpholin-3-carbonitril beinhaltet typischerweise die Reaktion von Morpholin mit einem geeigneten Nitrilvorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren ist die nucleophile Substitutionsreaktion, bei der Morpholin mit einer halogenierten Nitrilverbindung reagiert. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um den Substitutionsprozess zu erleichtern.
Industrielle Produktionsmethoden: In der industriellen Produktion von (S)-Morpholin-3-carbonitril können kontinuierliche Strömungsreaktoren eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen wie Temperatur und Druck ist entscheidend, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (S)-Morpholin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrilgruppe kann unter bestimmten Bedingungen zu Amiden oder Carbonsäuren oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder durch katalytische Hydrierung zu primären Aminen reduziert werden.
Substitution: Die Nitrilgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Medien.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.
Substitution: Basen wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden:
Oxidation: Amide oder Carbonsäuren.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Morpholin-Derivate.
Wissenschaftliche Forschungsanwendungen
(S)-Morpholin-3-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Assays.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, darunter als Vorläufer für die Arzneimittelentwicklung.
Industrie: Wird in der Produktion von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-Morpholin-3-carbonitril hängt weitgehend von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitrilgruppe kann Wasserstoffbrückenbindungen bilden oder an anderen Interaktionen mit den aktiven Zentren von Enzymen teilnehmen und so deren Funktion beeinflussen.
Ähnliche Verbindungen:
Morpholin: Fehlt die Nitrilgruppe, was es in bestimmten chemischen Reaktionen weniger reaktiv macht.
3-Cyanopyridin: Enthält eine Nitrilgruppe, hat aber eine andere Ringstruktur, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Piperidin-3-carbonitril: Ähnliche Struktur, aber mit einem Piperidinring anstelle eines Morpholinrings.
Einzigartigkeit: Die einzigartige Kombination eines Morpholinrings und einer Nitrilgruppe in (S)-Morpholin-3-carbonitril bietet im Vergleich zu seinen Analogen eine deutliche Reaktivität und ein Potenzial für vielfältige Anwendungen. Seine chirale Natur trägt ebenfalls zu seiner Einzigartigkeit bei und bietet Möglichkeiten für enantioselektive Synthesen und Anwendungen in der asymmetrischen Katalyse.
Wirkmechanismus
The mechanism of action of (S)-Morpholine-3-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in other interactions with the active sites of enzymes, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Morpholine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Cyanopyridine: Contains a nitrile group but has a different ring structure, leading to different chemical properties and applications.
Piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (S)-Morpholine-3-carbonitrile’s unique combination of a morpholine ring and a nitrile group provides distinct reactivity and potential for diverse applications compared to its analogs. Its chiral nature also adds to its uniqueness, offering opportunities for enantioselective synthesis and applications in asymmetric catalysis.
Eigenschaften
Molekularformel |
C5H8N2O |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(3S)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m0/s1 |
InChI-Schlüssel |
OTGILAPKWVHCSM-YFKPBYRVSA-N |
Isomerische SMILES |
C1COC[C@@H](N1)C#N |
Kanonische SMILES |
C1COCC(N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)






![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
